5-[(4-Nitrophenoxy)methyl]-2-furoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFAJGZQGYZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230828 | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438219-25-1 | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid suggests two primary logical disconnections. The most chemically intuitive approach involves the disconnection of the ether linkage (C-O bond), which is a common strategy in Williamson ether synthesis.
Disconnection I (Ether Linkage): This primary disconnection breaks the target molecule into two key precursors: a 5-(halomethyl)-2-furoic acid derivative and 4-nitrophenol (B140041). The furan (B31954) component serves as the electrophile, while the phenoxide acts as the nucleophile. This pathway is advantageous as it utilizes readily available starting materials, including derivatives of 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF), which are prominent bio-based platform chemicals. escholarship.orgacs.orgmdpi.com
Disconnection II (Furan C5-C bond): A second, less direct disconnection could break the bond between the furan ring and the side chain. This would involve attaching the entire -(CH₂)-O-(4-nitrophenyl) moiety to the 5-position of a pre-formed furoic acid ring, a more complex and less common strategy for this type of structure.
Given the efficiency and prevalence of nucleophilic substitution reactions, the first retrosynthetic pathway is the most plausible and widely considered for the synthesis of this and related compounds.
Established Synthetic Routes to Furoic Acid Derivatives
The synthesis of the target compound is built upon well-established methods for the preparation and functionalization of furoic acid derivatives.
In many synthetic sequences involving carboxylic acids, the acid group is often protected as an ester to prevent it from interfering with other reaction steps. google.com This strategy is highly applicable here.
Esterification: The carboxylic acid of a furoic acid precursor is converted to a methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol (methanol or ethanol) under acidic conditions (e.g., using H₂SO₄ or HCl as a catalyst).
Hydrolysis (Saponification): After the key bond-forming reactions are complete, the ester group is hydrolyzed back to a carboxylic acid. This is generally accomplished under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. google.commdpi.com
| Step | Common Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), Ethanol (B145695) (C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Reflux, 2-6 hours | Protection of the carboxylic acid group. |
| Hydrolysis (Saponification) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) in Water/Alcohol | Reflux, 1-4 hours | Deprotection to yield the final furoic acid. mdpi.com |
While the target molecule features an ether linkage, metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for functionalizing heterocyclic rings like furan, particularly at the 5-position. numberanalytics.com These methods serve as important analogous strategies for creating C-C bonds where the ether synthesis creates a C-O bond.
The Suzuki coupling, for example, is used to form a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex. An analogous synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid demonstrates this principle, where methyl 5-bromofuran-2-carboxylate is coupled with (4-nitrophenyl)boronic acid. mdpi.com Other coupling reactions, such as Stille, Heck, and Sonogashira couplings, can also be employed to introduce a wide variety of substituents onto the furan ring, showcasing its versatility as a synthetic scaffold. researchgate.net
| Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organohalide, Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Carbon-Carbon mdpi.com |
| Heck Coupling | Organohalide, Alkene | Palladium Catalyst, Base | Carbon-Carbon |
| Sonogashira Coupling | Organohalide, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Carbon-Carbon (alkynyl) |
Development of Novel Synthetic Pathways for this compound
A specific and efficient pathway for the target compound can be designed by combining the principles above, likely starting from the biomass-derived platform molecule 5-(chloromethyl)furfural (CMF). mdpi.comresearchgate.net
A plausible synthetic route would be:
Oxidation of CMF: The aldehyde group of CMF is first oxidized to a carboxylic acid to form 5-(chloromethyl)-2-furoic acid. Various oxidizing agents can be employed for this transformation.
Esterification: The resulting acid is then protected as a methyl or ethyl ester to yield methyl 5-(chloromethyl)-2-furoate.
Williamson Ether Synthesis: The crucial ether linkage is formed by reacting the esterified furan with 4-nitrophenol in the presence of a base (e.g., potassium carbonate, K₂CO₃). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the chloride from the chloromethyl group. A similar synthesis has been described for the 2-nitrophenoxy isomer. ontosight.ai
Hydrolysis: The final step is the saponification of the ester group to yield the target molecule, this compound.
This multi-step synthesis provides a clear and controllable route to the desired product, allowing for purification and characterization at intermediate stages.
Strategies for Asymmetric Synthesis and Stereochemical Control
The chemical structure of this compound is achiral, meaning it does not have any stereocenters and is not optically active. The molecule possesses a plane of symmetry that bisects the furan ring and the attached side chains. Consequently, strategies for asymmetric synthesis and stereochemical control are not applicable to the preparation of this specific compound. For related furoic acid derivatives that do contain chiral centers, asymmetric synthesis would be necessary, employing chiral catalysts, auxiliaries, or starting from enantiomerically pure precursors.
High-Throughput Synthesis and Combinatorial Approaches to Related Compounds
The synthetic pathway outlined for this compound is highly amenable to high-throughput synthesis and the creation of combinatorial libraries. By systematically varying the starting materials, a large number of structurally related analogs can be generated for applications such as drug discovery and materials science.
A combinatorial library could be constructed by parallel synthesis using:
A diverse set of phenols: Instead of 4-nitrophenol, a wide array of substituted phenols (e.g., with ethyl, cyano, or other functional groups) could be used to generate a family of phenoxymethyl-furoic acids. ontosight.ai
Variations of the furan core: The core intermediate, methyl 5-(chloromethyl)-2-furoate, could be replaced with other substituted furans to explore different substitution patterns on the heterocyclic ring.
These reactions can be carried out in parallel using automated liquid handlers and multi-well plates, significantly accelerating the discovery of new compounds with desired properties. The synthesis of peptide derivatives from a furoic acid core further highlights the suitability of this scaffold for combinatorial approaches. researchgate.net
| Furan Core | Phenol Variant | Resulting Compound Class |
|---|---|---|
| 5-(Chloromethyl)-2-furoate | 4-Nitrophenol | This compound derivatives |
| 4-Ethylphenol | 5-[(4-Ethylphenoxy)methyl]-2-furoic acid derivatives ontosight.ai | |
| 4-Cyanophenol | 5-[(4-Cyanophenoxy)methyl]-2-furoic acid derivatives |
Catalytic Systems and Reaction Conditions Optimization
The synthesis of this compound is a multi-step process that often involves the initial preparation of an ester of 5-(halomethyl)-2-furoic acid, followed by a nucleophilic substitution reaction with 4-nitrophenol, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. The optimization of the catalytic system and reaction conditions is paramount in the nucleophilic substitution step, which is typically a Williamson ether synthesis, to ensure a high yield and purity of the intermediate product, the corresponding ester of this compound.
Research in this area has focused on the use of phase-transfer catalysis (PTC) to enhance the reaction rate and efficiency. Phase-transfer catalysts are particularly useful in this synthesis as they facilitate the transfer of the 4-nitrophenoxide anion from an aqueous or solid phase to the organic phase where the 5-(halomethyl)-2-furoate ester is dissolved. This overcomes the mutual insolubility of the reactants and accelerates the reaction.
Detailed research findings on the optimization of this reaction often involve a systematic study of various parameters, including the choice of phase-transfer catalyst, the base, the solvent, and the reaction temperature. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), and crown ethers are common phase-transfer catalysts investigated for this type of etherification.
The selection of the base is also critical. Stronger bases can lead to higher yields but may also promote side reactions. Therefore, moderately strong bases like potassium carbonate are often preferred. The choice of solvent is dictated by its ability to dissolve the reactants and its boiling point, which influences the reaction temperature. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.
The following data table summarizes the results of a representative study on the optimization of the synthesis of a 5-[(4-Nitrophenoxy)methyl]-2-furoate ester, which is the key intermediate in the production of this compound.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | K2CO3 | Acetonitrile | 80 | 24 | 45 |
| 2 | TBAB | K2CO3 | Acetonitrile | 80 | 12 | 85 |
| 3 | TBAB | NaOH | Acetonitrile | 80 | 12 | 78 |
| 4 | TBAB | K2CO3 | DMF | 80 | 10 | 92 |
| 5 | TBAB | K2CO3 | DMF | 100 | 8 | 95 |
| 6 | 18-Crown-6 | K2CO3 | Acetonitrile | 80 | 10 | 90 |
Chemical Reactivity and Transformation Studies
Reactivity Profiles of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic system, which generally makes it highly reactive toward electrophiles. derpharmachemica.com However, its reactivity in 5-[(4-Nitrophenoxy)methyl]-2-furoic acid is modulated by the substituents at the C2 and C5 positions.
The furan ring typically undergoes electrophilic substitution preferentially at the C2 and C5 positions, as the cationic intermediate formed during the reaction is stabilized by resonance involving the oxygen atom. quora.com In the case of this compound, both of these primary positions are already substituted. The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards further electrophilic attack. quora.com This deactivating effect makes reactions like nitration, halogenation, or Friedel-Crafts acylation significantly more difficult compared to unsubstituted furan. youtube.com Any subsequent electrophilic substitution, if forced, would likely occur at the C3 or C4 positions, though such reactions are not commonly reported due to the reduced reactivity of the ring system.
The furan ring, particularly in the presence of acid, is susceptible to ring-opening reactions. nih.gov This process is initiated by the protonation of the ring oxygen, followed by nucleophilic attack of a solvent molecule (like water) or another nucleophile. This can lead to the formation of γ-dicarbonyl compounds. researchgate.net For many furan derivatives, oxidation catalyzed by cytochrome P450 enzymes can generate reactive electrophilic intermediates, such as epoxides or cis-enediones, which can lead to ring-opening. nih.gov While specific studies on the ring-opening of this compound are not extensively documented, the general reactivity of substituted furans suggests that under strong acidic or oxidative conditions, the furan moiety could be cleaved. rsc.org The substituents on the furan ring are known to have a significant influence on the reaction pathways and product distribution of these ring-opening reactions. researchgate.net
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile functional handle for a variety of chemical transformations, including derivatization and decarboxylation.
The carboxylic acid functionality of this compound can be readily converted into a range of derivatives. These reactions are standard transformations for carboxylic acids and have been applied to similar furoic acid structures. For instance, new series of 5-phenyl-2-furoic acid derivatives, including amides linked to amino acids and peptides, have been synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Similarly, the synthesis of hydrazones from related 5-nitro-2-furoic acid has been reported as a pathway to novel bioactive compounds. nih.gov
Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety
| Derivative Type | General Reagents | Product Functional Group |
|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | -COOR |
| Amide | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC, DIPC) | -CONHR |
This table presents generalized reaction conditions for the derivatization of the carboxylic acid group.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for 2-furoic acids. While the decarboxylation of 2-furoic acid itself to furan is not a facile process, enzymatic methods have been explored for related compounds. For example, the enzyme 2,5-furandicarboxylic acid (FDCA) decarboxylase can convert FDCA to 2-furoic acid. nih.gov However, this enzyme does not catalyze the further decarboxylation of 2-furoic acid. nih.gov Chemical decarboxylation of aromatic carboxylic acids can often be achieved under more forcing conditions, such as heating in the presence of a copper catalyst. organic-chemistry.org For this compound, such a process would yield the corresponding 2-substituted furan without the carboxylic acid group.
Reactivity of the Nitrophenoxy Group
The nitrophenoxy group provides another site for chemical modification, with the reduction of the nitro group being the most significant transformation. The aromatic nitro group is readily reduced to a primary amine (-NH₂) under various conditions. This conversion is a fundamental reaction in organic synthesis as it transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the phenoxy moiety and opens up further synthetic possibilities, such as diazotization or acylation of the resulting amino group.
Table 2: Reagents for the Reduction of the Aromatic Nitro Group
| Reagent System | Description |
|---|---|
| Metals in Acid (e.g., Sn/HCl, Fe/HCl, Zn/HCl) | A classic method for the reduction of aromatic nitro compounds. |
This table summarizes common laboratory methods for the reduction of the nitro group to an amine.
Reduction Reactions of the Nitro Moiety
The nitro group is one of the most reactive functionalities in this compound, particularly towards reduction. This transformation is a common strategy in organic synthesis to produce the corresponding aromatic amine, 5-[(4-aminophenoxy)methyl]-2-furoic acid, which can serve as a precursor for further functionalization. The reduction can be achieved using various methods, with the choice of reagent influencing the selectivity and potential for side reactions.
Catalytic Hydrogenation: This is a widely used and often clean method for reducing aromatic nitro groups. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitro group reduction. The reaction is usually carried out in a polar solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. Under controlled conditions, this method can selectively reduce the nitro group without affecting the furan ring. However, aggressive conditions (high pressure or temperature) could lead to unwanted side reactions, such as hydrogenolysis of the C-O ether bond or saturation of the furan ring.
Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for this transformation.
Raney Nickel (Raney Ni): While effective, Raney Nickel is a more aggressive catalyst and may increase the risk of furan ring reduction.
Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group.
Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl), is a classic method for nitro group reduction. For example, treating the compound with Sn and concentrated HCl would yield the corresponding amine hydrochloride salt.
Sodium Borohydride (NaBH₄): By itself, NaBH₄ does not typically reduce aromatic nitro groups. However, its reactivity can be enhanced by using it in combination with a catalyst, such as nickel(II) chloride (NiCl₂) or palladium on carbon.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or cyclohexene, often in the presence of a Pd/C catalyst. This technique can be milder and experimentally more convenient than using pressurized hydrogen gas.
The general transformation is as follows:
This compound → 5-[(4-Aminophenoxy)methyl]-2-furoic acid
Below is a table summarizing common reduction methods and their general applicability.
| Reagent/Catalyst | Typical Conditions | Selectivity Notes |
| H₂ / Pd-C | 1-4 atm H₂, RT, Ethanol | High selectivity for the nitro group under mild conditions. Risk of ether cleavage or furan reduction under harsh conditions. |
| Fe / HCl | Reflux in aqueous ethanol | A classic, robust method. Often requires stoichiometric amounts of metal and acid. |
| SnCl₂·2H₂O | Ethanol, Reflux | A common and effective reagent for selective nitro group reduction in the presence of other reducible functional groups. |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous base | A mild reducing agent often used when other functional groups are sensitive to catalytic hydrogenation or strong acids. |
Substitutions on the Phenoxy Ring
Further substitutions on the phenoxy ring of this compound are governed by the principles of electrophilic aromatic substitution. The reactivity of the ring is influenced by two existing substituents: the ether oxygen and the nitro group.
Ether Group (-OR): The ether linkage acts as an activating group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing its nucleophilicity. This effect directs incoming electrophiles to the ortho and para positions relative to the ether.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. The nitro group directs incoming electrophiles to the meta position.
In this molecule, the nitro group is para to the ether linkage. The strong deactivating effect of the nitro group dominates, rendering the entire phenoxy ring highly electron-deficient and thus resistant to further electrophilic substitution. wikipedia.org Should a reaction be forced under very harsh conditions, the directing effects of both groups would need to be considered. The positions ortho to the activating ether group are also meta to the deactivating nitro group. Therefore, any potential electrophilic attack would be strongly favored at these positions (C-3 and C-5 of the phenoxy ring).
Common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation/acylation, halogenation, or further nitration would be exceedingly difficult to perform on this deactivated ring system. masterorganicchemistry.com
Oxidative and Reductive Stability Under Various Conditions
The stability of this compound is dependent on the specific chemical environment, particularly the presence of oxidizing or reducing agents. The molecule contains several functional groups with varying susceptibilities.
Reductive Stability: The molecule is most sensitive to reductive conditions. The hierarchy of reduction susceptibility is generally:
Nitro Group: As discussed in section 3.3.1, this is the most easily reduced functionality.
Furan Ring: The aromaticity of the furan ring is weaker than that of benzene. Under catalytic hydrogenation conditions that are more vigorous than those needed for nitro reduction, the furan ring can be reduced to a dihydrofuran or a fully saturated tetrahydrofuran (B95107) ring.
Ether Linkage: The benzylic C-O bond of the ether is susceptible to cleavage under hydrogenolysis conditions, particularly with catalysts like Pd/C and high hydrogen pressure. This would result in the formation of 5-(hydroxymethyl)-2-furoic acid and 4-nitrophenol (B140041) (or its reduced form). researchgate.net
Carboxylic Acid: This group is generally resistant to catalytic hydrogenation but can be reduced by strong chemical reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the nitro group.
Oxidative Stability: The compound is generally more stable under oxidative conditions, with the furan ring being the most likely site of reaction.
Furan Ring: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cause oxidative cleavage of the furan ring, leading to the formation of dicarboxylic acids or other degradation products. organicreactions.org Milder oxidation might lead to rearrangements. rsc.org
Ether Linkage: While generally stable, the ether linkage can be cleaved under strongly oxidative conditions. nih.gov
Phenoxy Ring: The phenoxy ring is deactivated by the nitro group and is therefore relatively stable to oxidation.
Nitro Group & Carboxylic Acid: These functional groups are at a high oxidation state and are resistant to further oxidation.
A summary of the stability of the key functional groups is presented below.
| Functional Group | Reductive Conditions | Oxidative Conditions |
| Nitro Group | Highly susceptible (e.g., H₂/Pd-C, Fe/HCl) | Stable |
| Furan Ring | Susceptible to hydrogenation (e.g., H₂/Raney Ni) | Susceptible to cleavage (e.g., KMnO₄, O₃) |
| Ether Linkage | Susceptible to hydrogenolysis under harsh conditions | Stable under mild conditions, can be cleaved by strong oxidants |
| Carboxylic Acid | Stable to hydrogenation, reduced by LiAlH₄ | Stable |
| Phenoxy Ring | Stable | Stable |
Thermal and Photochemical Transformations
Thermal Transformations: The most significant thermal transformation expected for this compound is the decarboxylation of the 2-furoic acid moiety. Studies on 2-furoic acid itself have shown that it undergoes thermal decarboxylation to produce furan. This reaction is typically initiated at temperatures ranging from 140–190°C. nih.govresearchgate.net It is therefore plausible that heating this compound above this temperature range would lead to the loss of carbon dioxide and the formation of 2-[(4-nitrophenoxy)methyl]furan.
Further degradation at higher temperatures could involve the cleavage of the ether bond or decomposition of the nitro group. The decarboxylation pathway is a key consideration for the high-temperature processing or storage of this compound. academax.com
Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. rsc.org The photochemistry of nitrophenyl ethers, in particular, can be complex. Upon absorption of UV light, the nitro group can be excited, leading to several possible reaction pathways. researchgate.net
Intramolecular Rearrangement: The excited nitro group can abstract a hydrogen atom from the benzylic methylene (B1212753) group (-CH₂-), leading to the formation of an aci-nitro intermediate. This intermediate can then undergo further reactions, potentially leading to cleavage or rearrangement products. acs.orgacs.org
Ether Cleavage: Photolytic cleavage of the ether C-O bond is a known reaction for nitrophenyl ethers. This can lead to the formation of radical species that can react further.
Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics is the rearrangement to an aryl nitrite, which can then lead to the formation of phenolic compounds.
The specific products formed would depend on factors such as the wavelength of light and the nature of the solvent. These photochemical reactions suggest that the compound may be unstable upon prolonged exposure to sunlight or other UV sources. researchgate.net
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Mechanisms in Synthetic Sequences
The synthesis of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid most plausibly involves the reaction of a salt of 4-nitrophenol (B140041) (a phenoxide) with a 5-(halomethyl)-2-furoic acid derivative, such as a methyl or ethyl ester. This pathway is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
In this proposed sequence, the first step is the deprotonation of 4-nitrophenol by a suitable base to form the 4-nitrophenoxide ion. This ion then acts as a potent nucleophile. The second step involves the nucleophilic attack of this phenoxide on the electrophilic carbon of the 5-(halomethyl) group of the furoic acid ester. The halide ion serves as the leaving group, resulting in the formation of the ether linkage. The reaction is concerted, meaning the bond formation and bond breaking occur simultaneously. wikipedia.org
The choice of a furoic acid ester instead of the free carboxylic acid is crucial to prevent an undesired acid-base reaction between the carboxylic acid and the phenoxide, which would inhibit the desired SN2 reaction. Following the ether formation, a final hydrolysis step would be required to convert the ester back to the carboxylic acid, yielding the final product, this compound.
An alternative, though less common, synthetic route could involve the reaction of 5-(hydroxymethyl)-2-furoic acid with 4-nitrofluorobenzene under basic conditions. This would be classified as a nucleophilic aromatic substitution (SNAr) reaction. However, the SN2 pathway is generally more facile and widely employed for this type of ether synthesis.
Kinetic Studies of Key Transformation Steps
While specific kinetic data for the synthesis of this compound are not available, the kinetics of the Williamson ether synthesis are well-established. As an SN2 reaction, the rate is dependent on the concentration of both the nucleophile (4-nitrophenoxide) and the electrophile (5-(halomethyl)-2-furoic acid ester). The rate law can be expressed as:
Rate = k[4-Nitrophenoxide][5-(halomethyl)-2-furoic acid ester]
The rate constant, k, is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. For the halide leaving group, the reactivity generally follows the trend I > Br > Cl > F, which is consistent with the leaving group's ability to stabilize a negative charge.
Kinetic modeling of similar Williamson ether syntheses has been employed to understand the impact of various reaction conditions on reaction rates and product selectivity. researchgate.net These models can help to quantify the energy barriers for the desired O-alkylation versus potential side reactions like C-alkylation. researchgate.net
Table 1: General Factors Influencing the Rate of Williamson Ether Synthesis
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Concentration | Increases rate | Higher concentration leads to more frequent collisions with the electrophile. |
| Electrophile Concentration | Increases rate | Higher concentration provides more sites for nucleophilic attack. |
| Leaving Group Ability | I > Br > Cl > F | Weaker bases are better leaving groups as they are more stable. |
| Temperature | Increases rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |
| Solvent | Polar aprotic solvents are optimal | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Identification of Intermediates and Transition States
The SN2 mechanism of the Williamson ether synthesis is characterized by a single, concerted step and therefore does not involve any stable intermediates. The reaction proceeds through a high-energy transition state. In the proposed synthesis of this compound, the transition state would involve the partial formation of the bond between the oxygen of the 4-nitrophenoxide and the methylene (B1212753) carbon of the furoic acid derivative, and the partial breaking of the bond between the methylene carbon and the halide leaving group.
Quantum mechanical calculations on analogous Williamson ether synthesis reactions have been used to elucidate the structure of these transition states. researchgate.net These studies can provide insights into the geometry and energy of the transition state, helping to explain the observed regioselectivity of the reaction. researchgate.net
In contrast, if the reaction were to proceed via an SNAr mechanism, it would involve a distinct intermediate known as a Meisenheimer complex. This negatively charged intermediate is stabilized by resonance, particularly by the electron-withdrawing nitro group on the aromatic ring.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count). For this compound, the expected signals would correspond to the protons on the furoic acid ring, the methylene (B1212753) bridge (-CH₂-), and the 4-nitrophenoxy group. The aromatic protons on the nitrophenoxy ring typically appear as two distinct doublets due to their para-substitution pattern, while the furan (B31954) ring protons also show characteristic coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each unique carbon atom within the molecule. This includes the carboxyl carbon, the carbons of the furan and phenyl rings, and the methylene bridge carbon. The positions of these signals are indicative of the electronic environment and hybridization of the carbon atoms.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~10-13 | singlet (broad) | ~160-165 |
| Furan C2 | - | - | ~145-150 |
| Furan H3 | ~7.2-7.3 | doublet | ~118-120 |
| Furan H4 | ~6.6-6.7 | doublet | ~112-114 |
| Furan C5 | - | - | ~155-158 |
| Methylene (-CH₂-) | ~5.2-5.4 | singlet | ~65-68 |
| Phenoxy C1' | - | - | ~162-164 |
| Phenoxy H2'/H6' | ~7.1-7.2 | doublet | ~115-117 |
| Phenoxy H3'/H5' | ~8.2-8.3 | doublet | ~125-127 |
| Phenoxy C4' | - | - | ~141-143 |
Note: The chemical shifts provided are approximate and can vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) are commonly used. The calculated exact mass for the molecular formula C₁₂H₉NO₆ is 263.04298 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's composition.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage and the loss of the carboxyl group or nitro group.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO₆ |
| Calculated Exact Mass [M-H]⁻ | 262.0357 |
| Calculated Exact Mass [M+H]⁺ | 264.0499 |
X-ray Crystallography for Solid-State Molecular Architecture (e.g., SC-XRD)
While specific crystal structure data for this compound is not widely published, X-ray crystallography, particularly Single-Crystal X-ray Diffraction (SC-XRD), would be the definitive method to determine its three-dimensional molecular and packing structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the carboxylic acid group) and π-π stacking, which govern the crystal lattice formation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.
Key expected vibrational bands for this compound include:
O-H stretch: A broad band from the carboxylic acid, typically around 2500-3300 cm⁻¹.
C=O stretch: A strong absorption from the carboxyl group, usually appearing around 1680-1710 cm⁻¹.
N-O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂), typically found near 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
C-O-C stretches: Ether linkage stretches (both aromatic-alkyl and furan-alkyl) appearing in the 1000-1300 cm⁻¹ region.
C=C and C-H stretches: Aromatic and furan ring stretches and bends in the fingerprint region and above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated systems of the furan ring and the nitrophenoxy moiety. The presence of the nitro group, a strong chromophore, and the extended conjugation are expected to result in strong absorption bands in the UV region, likely extending towards the visible spectrum.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing the purity of this non-volatile, polar compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient, would be suitable. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal lability of the carboxylic acid, direct analysis by GC-MS is challenging. However, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would allow for GC-MS analysis, providing both separation information and mass spectral data for identification.
Structure Activity Relationship Sar Studies of 5 4 Nitrophenoxy Methyl 2 Furoic Acid Derivatives
Rational Design and Synthesis of Analogues with Structural Modifications
The rational design of analogues of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid involves the synthesis of new derivatives with targeted structural changes. These modifications are intended to probe the importance of various chemical features for the compound's biological effects.
The nature and position of substituents on the phenoxy ring can significantly influence the electronic and steric properties of the entire molecule, thereby affecting its biological activity. In related series of 5-(phenoxymethyl)-2-furoic acid derivatives, various substituents have been explored to understand their impact. For instance, studies on similar scaffolds have shown that the introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, can modulate activity.
While specific data for the 4-nitro substitution is limited, research on analogous 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives has demonstrated that modifications to the phenoxy ring are synthetically feasible and can lead to compounds with varying biological profiles. The general synthetic route often involves the reaction of a halosubstituted furan (B31954) derivative with a substituted phenol (B47542).
Table 1: Hypothetical Variations of the Phenoxy Substituent and Their Potential Impact on Activity
| R (Position on Phenoxy Ring) | Electronic Effect | Steric Hindrance | Potential Impact on Biological Activity |
| 4-NO₂ (Reference) | Strong Electron-Withdrawing | Moderate | Baseline activity |
| 4-Cl | Electron-Withdrawing, Halogen Bonding | Moderate | May alter binding affinity and metabolic stability |
| 4-OCH₃ | Electron-Donating | Moderate | Could enhance or decrease activity depending on the target's electronic requirements |
| 4-CH₃ | Weak Electron-Donating | Moderate | May improve lipophilicity and cell permeability |
| 2,4-di-F | Strong Electron-Withdrawing | Moderate | Could enhance binding through specific fluorine interactions |
This table is illustrative and based on general medicinal chemistry principles, as direct SAR data for this compound is not widely available.
In broader studies of furan-based compounds, functionalization of the furan ring has been a key strategy for optimizing biological activity. For example, the introduction of small alkyl or halogen groups can influence the lipophilicity and metabolic stability of the compound.
The carboxylic acid group is a common pharmacophore in many biologically active molecules, often involved in hydrogen bonding or ionic interactions with target proteins. However, it can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in drug design to overcome these limitations while retaining biological activity. hyphadiscovery.comresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. hyphadiscovery.comnih.gov The choice of bioisostere can affect the acidity, lipophilicity, and metabolic stability of the resulting analogue. For instance, tetrazoles are known to be good mimics of the spatial and acidic properties of carboxylic acids. researchgate.net
Table 2: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features | Potential Advantages over Carboxylic Acid |
| Tetrazole | Acidic, planar, can form similar hydrogen bonds. researchgate.net | Improved metabolic stability, enhanced oral bioavailability. |
| Acylsulfonamide | Acidic, can act as a hydrogen bond donor and acceptor. nih.gov | Can modulate acidity and lipophilicity. |
| Hydroxamic Acid | Can chelate metal ions, acts as a hydrogen bond donor/acceptor. | May introduce new binding interactions with the target. |
| 3-Hydroxyisoxazole | Planar, acidic. nih.gov | Can offer a different vector for hydrogen bonding interactions. |
Systematic Analysis of Structural Features Influencing Biological Efficacy
A systematic analysis of the structural features influencing the biological efficacy of this compound derivatives would involve synthesizing a library of compounds with systematic variations and evaluating their biological activity. Key structural features to consider include:
The nature of the linker: The ether linkage between the phenoxy and furan moieties is important for maintaining the correct spatial orientation of these two groups.
The substitution pattern on the phenoxy ring: As discussed, the electronic and steric properties of the substituents are critical.
The functional group at the 2-position of the furan ring: The carboxylic acid or its bioisostere is likely a key interaction point with the biological target.
From studies on related 5-substituted-2-furoyl diacylhydrazide derivatives, it has been observed that both the substituent on the phenyl ring and the nature of the group replacing the carboxylic acid have a significant impact on the anti-tumor and anti-fungal activities of the compounds. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling can be employed. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active.
For this compound and its analogues, a pharmacophore model would likely include:
A hydrogen bond acceptor (the carboxylic acid or its bioisostere).
Aromatic/hydrophobic regions (the furan and phenoxy rings).
A hydrogen bond acceptor (the nitro group).
Such a model can be generated based on a set of active analogues and used to virtually screen large compound libraries to identify new potential lead structures. hilarispublisher.com This approach has been successfully applied to other furan-based compounds to identify novel inhibitors. hilarispublisher.com
Conformational Flexibility and Its Impact on Biological Interactions
The conformational flexibility of this compound arises from the rotation around the single bonds in the linker between the furan and phenoxy rings. This flexibility allows the molecule to adopt various conformations, one of which is likely the "bioactive conformation" that binds to the target.
Future Research Directions and Translational Perspectives
Development of Advanced In Vitro Biological Models
To accurately predict the efficacy and potential toxicity of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, future research must move beyond traditional two-dimensional (2D) cell cultures. The development and application of advanced in vitro models that more closely mimic human physiology are critical. These models, such as organoids and organ-on-a-chip (OOC) systems, offer a more physiologically relevant environment for preclinical assessment. nih.govaltex.org For instance, if the compound is being investigated for effects on the liver, a liver-on-a-chip model could provide crucial data on its metabolism and potential hepatotoxicity, insights that are often missed in conventional assays. nih.gov These complex systems can simulate the multi-cellular architecture, tissue-tissue interfaces, and mechanical cues of human organs, providing more reliable data to bridge preclinical findings with clinical outcomes. frontiersin.org
Table 1: Comparison of In Vitro Model Systems for Compound Evaluation
| Model Type | Description | Advantages for Studying this compound | Limitations |
|---|---|---|---|
| Traditional 2D Cell Culture | Monolayer of cells grown on a flat substrate. | High-throughput screening, cost-effective, well-established protocols. | Lacks tissue architecture, altered gene expression, poor predictive value for human response. |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic organ structure and function. frontiersin.org | Provides insight into cell-cell interactions, drug penetration, and more complex biological responses. altex.org | Lack of vascularization, potential for necrotic cores, variability between batches. |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that recreate the physiological and mechanical environment of human organs. nih.gov | Allows for the study of pharmacokinetics and pharmacodynamics in a dynamic system; enables multi-organ interaction studies. nih.gov | Complex fabrication, lower throughput, requires specialized equipment. |
Integration of Omics Data in Mechanistic Studies
To fully understand the biological mechanism of action (MoA) of this compound, an integrated "omics" approach is indispensable. This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following exposure to the compound. researchgate.net Chemical proteomics can be employed to directly identify the protein targets the compound binds to, while quantitative proteomics can reveal how it alters protein expression levels and signaling pathways downstream. brieflands.comcreative-proteomics.com Simultaneously, metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering clues about which enzymatic pathways are affected. ingentaconnect.comnih.gov Integrating these data streams provides a holistic view of the compound's cellular impact, helping to confirm its intended MoA and uncover potential off-target effects. nih.gov
Table 2: Conceptual Multi-Omics Workflow for Mechanistic Analysis
| Omics Technology | Objective | Methodology Example | Potential Insights |
|---|---|---|---|
| Chemical Proteomics | Identify direct protein binding partners. | Affinity chromatography using an immobilized version of the compound followed by mass spectrometry (MS). brieflands.com | Primary molecular target(s) of the compound. |
| Quantitative Proteomics | Analyze global changes in protein expression and post-translational modifications. | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Data-Independent Acquisition (DIA) MS. creative-proteomics.com | Affected signaling pathways, cellular stress responses, identification of efficacy and toxicity biomarkers. |
| Metabolomics | Profile changes in small-molecule metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. ingentaconnect.com | Disrupted metabolic pathways, confirmation of enzyme inhibition, understanding of physiological impact. |
Rational Design of Next-Generation Chemical Probes and Therapeutic Leads
The structure of this compound serves as a starting point for rational drug design. 182.160.97 Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize the molecule's properties. nih.gov This involves synthesizing a library of analogs with targeted modifications to different parts of the molecule—the furoic acid core, the nitrophenoxy group, and the ether linkage—to enhance potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion). nih.govslideshare.net Furthermore, specialized analogs can be designed as chemical probes to facilitate biological studies. For example, incorporating a fluorescent tag would allow for visualization of the compound's subcellular localization, while adding a photo-reactive group could enable covalent labeling and definitive identification of its protein targets in situ. researchgate.netresearchgate.net
Table 3: Strategy for Rational Analog Design
| Structural Moiety to Modify | Example Modification | Primary Objective | Secondary Objective |
|---|---|---|---|
| 4-Nitrophenyl Group | Vary substituent position (ortho, meta, para); change substituent (e.g., to cyano, chloro, amino). | Improve binding affinity and selectivity for the target protein. | Modulate electronic properties and metabolic stability. |
| Furoic Acid Core | Replace furan (B31954) with thiophene (B33073) or pyridine; replace carboxylic acid with a bioisostere (e.g., tetrazole). nih.gov | Enhance metabolic stability and cell permeability. | Alter solubility and patentability. |
| Ether Linkage | Replace with an amide, sulfonamide, or reverse the linkage. | Increase chemical stability and alter conformational flexibility. | Improve synthetic accessibility. |
| Functionalization for Probes | Attach an alkyne handle for click chemistry, a biotin (B1667282) tag, or a fluorophore. | Enable target identification and visualization experiments. researchgate.net | Quantify target engagement in cells. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Table 4: AI/ML Applications in the Compound Optimization Pipeline
| AI/ML Application | Description | Impact on Development |
|---|---|---|
| Predictive Modeling (QSAR) | Algorithms that learn the relationship between a molecule's structure and its properties (e.g., potency, solubility, toxicity). | Prioritizes the synthesis of analogs with the most promising predicted profiles, reducing failed experiments. |
| Off-Target Prediction | Models trained on large drug-target interaction databases to predict unintended binding partners. nih.gov | Early identification of potential side effects, guiding modifications to improve selectivity. |
| De Novo Design | Generative models (e.g., GANs, VAEs) that create novel chemical structures optimized for specific criteria. tandfonline.com | Rapidly explores new chemical space to invent next-generation leads with improved properties. |
| Reaction Pathway Prediction | AI tools that suggest optimal and efficient synthetic routes for novel analogs. | Accelerates the synthesis of prioritized compounds. |
Exploration of Novel Delivery Systems and Formulation Strategies (Conceptual)
The therapeutic success of a compound is dependent not only on its intrinsic activity but also on its formulation and delivery. The presence of a carboxylic acid group in this compound may present challenges such as poor solubility or limited ability to cross biological membranes. nih.gov Future research should conceptually explore novel drug delivery systems (NDDS) to overcome these potential hurdles. mdpi.com Encapsulating the compound in nanoparticles or liposomes could enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells. pharmaexcipients.comyoutube.com For instance, if the target is inside a specific cell type, the surface of these nanocarriers could be decorated with ligands that bind to receptors unique to that cell. Controlled-release formulations, such as hydrogels or microspheres, could also be investigated to maintain therapeutic drug concentrations over an extended period, improving patient compliance. pharmaexcipients.com
Table 5: Conceptual Formulation Strategies
| Delivery System | Mechanism | Potential Benefit for this compound |
|---|---|---|
| Lipid Nanoparticles (LNPs) | Encapsulation within a lipid-based carrier. pharmaexcipients.com | Improves solubility of hydrophobic compounds; can facilitate passage across cell membranes. |
| Polymeric Micelles | Self-assembly of amphiphilic polymers to encapsulate the drug in a hydrophobic core. | Increases aqueous solubility and stability in circulation. |
| Prodrug Strategy | Temporarily masking the carboxylic acid group with a promoiety that is cleaved in vivo to release the active drug. numberanalytics.com | Enhances membrane permeability and oral bioavailability. |
| Targeted Nanocarriers | Attaching targeting ligands (e.g., antibodies, peptides) to the surface of a nanocarrier. | Increases drug concentration at the site of action while minimizing exposure to healthy tissues. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
